Supramolecular Dimensionality: 5-Nitroso Substitution Enables 2D/3D Hydrogen-Bonded Networks vs. 0D/1D in Non-Nitroso Analogs
The 5-nitroso substitution in 2-aminopyrimidines leads to the formation of significantly higher-dimensional supramolecular structures compared to their non-nitroso counterparts. In a crystallographic study of six symmetrically 4,6-disubstituted 2-aminopyrimidines, the four compounds containing a 5-nitroso group exhibited extensive charge-assisted hydrogen bonding, resulting in two-dimensional (2D) or three-dimensional (3D) supramolecular assemblies [1]. In contrast, the non-nitroso analogs, such as 2-amino-4,6-bis(piperidino)pyrimidine, formed only finite, zero-dimensional (0D) or one-dimensional (1D) structures [1].
| Evidence Dimension | Supramolecular Structure Dimensionality |
|---|---|
| Target Compound Data | 2D or 3D hydrogen-bonded networks (for 5-nitroso-substituted derivatives) |
| Comparator Or Baseline | 0D (finite) or 1D networks (for non-nitroso 2-aminopyrimidines) |
| Quantified Difference | Increase from 0D/1D to 2D/3D supramolecular architecture |
| Conditions | Single-crystal X-ray diffraction analysis of six compounds in the solid state. |
Why This Matters
The dimensionality of a supramolecular network is a key determinant of a material's bulk properties, such as stability, porosity, and mechanical strength, which are critical for applications in crystal engineering and materials science.
- [1] Quesada, A., Marchal, A., Melguizo, M., Low, J. N., & Glidewell, C. (2004). Symmetrically 4,6-disubstituted 2-aminopyrimidines and 2-amino-5-nitrosopyrimidines: interplay of molecular, molecular-electronic and supramolecular structures. Acta Crystallographica Section B: Structural Science, 60(1), 76-89. View Source
